molecular formula C14H13N B1266425 N-Benzylidenebenzylamine CAS No. 780-25-6

N-Benzylidenebenzylamine

Cat. No.: B1266425
CAS No.: 780-25-6
M. Wt: 195.26 g/mol
InChI Key: MIYKHJXFICMPOJ-UHFFFAOYSA-N
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Description

N-Benzylidenebenzylamine is an organic compound that belongs to the class of Schiff bases. It is formed by the condensation of benzylamine and benzaldehyde. This compound is characterized by the presence of a double bond between the nitrogen and carbon atoms, which is a defining feature of Schiff bases. This compound is widely used in synthetic and analytical chemistry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-Benzylidenebenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with iron-containing catalysts, which facilitate its synthesis from benzylamine . These interactions are crucial for the formation of this compound and its subsequent biochemical activities. The compound’s ability to form stable complexes with metal ions also makes it a valuable tool in analytical chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under atmospheric conditions, with a high conversion yield of around 80% . Its stability may vary depending on the experimental conditions, such as temperature and pH. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be synthesized from benzylamine through oxidation reactions catalyzed by iron-containing catalysts Additionally, this compound can participate in redox reactions, influencing the cellular redox state and metabolic flux

Preparation Methods

Synthetic Routes and Reaction Conditions

The classic preparation method for N-Benzylidenebenzylamine involves the reaction of benzylamine with benzaldehyde. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and it proceeds at room temperature. The reaction can be represented as follows:

C6H5CH2NH2+C6H5CHOC6H5CH=NCH2C6H5+H2O\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} C6​H5​CH2​NH2​+C6​H5​CHO→C6​H5​CH=NCH2​C6​H5​+H2​O

In some studies, this compound has been synthesized by the oxidation of dibenzylamine using oxygen in the presence of various catalysts such as copper compounds, gold deposited on titanium dioxide, and gold acetate .

Industrial Production Methods

Industrial production of this compound often involves the use of iron-containing catalysts in tetrachloromethane. The reaction is carried out at temperatures between 80°C and 85°C for about 8 hours, resulting in a high yield of the product . The reaction conditions are optimized to ensure maximum conversion and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidenebenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound include benzylamine, benzaldehyde, and substituted derivatives of the original compound.

Scientific Research Applications

N-Benzylidenebenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Benzylidenebenzylamine can be compared with other Schiff bases such as N-benzylideneaniline and N-benzylidenemethylamine. These compounds share similar structural features but differ in their reactivity and applications. For example:

    N-Benzylideneaniline: This compound is used in the synthesis of dyes and pigments.

    N-Benzylidenemethylamine: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-benzyl-1-phenylmethanimine
Source PubChem
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InChI

InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKHJXFICMPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061136
Record name Benzenemethanamine, N-(phenylmethylene)-
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Molecular Weight

195.26 g/mol
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CAS No.

780-25-6
Record name N-Benzylidenebenzylamine
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Record name N-Benzylidenebenzylamine
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Record name N-benzylidenebenzylamine
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Synthesis routes and methods I

Procedure details

To test whether increasing the concentration of ammonia relative to the alcohol might reduce the formation of imines (for example by capturing the contemplated intermediate aldehyde and preventing its reaction with the primary amine), complex 1 (0.01 mmol), benzyl alcohol (2.5 mmol) and ammonia (8 atm) in toluene were heated under reflux in a Fischer-Porter tube for 130 min, to get benzylamine (64.6%) and N-benzylidenebenzylamine (19.3%) whereas the conversion of benzyl alcohol was 84.7% (compare to entry 6, Table 1). Thus, increasing the concentration of ammonia did not affect the extent of formation of imine.
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Synthesis routes and methods II

Procedure details

Benzyl alcohol was reacted with ammonia in the presence of ruthenium catalyst 1 (0.1 mol %) in refluxing mesitylene (b.p. 163° C.). As shown in Table 1 entries 1-3, 98% conversion of the alcohol was observed after 1 hr, yielding 69% of benzylamine and 28% of N-benzylidenebenzylamine. Slightly higher yields of benzylamine were observed at longer reaction times. Similar results were obtained at lower temperature in refluxing p-xylene (b.p. 138° C.) after 3 hrs (Table 1, entry 4). When the reaction was performed for the same period in toluene (b.p. 110.5° C.) the conversion of benzyl alcohol was less efficient (Table 1, entry 5), but after 13 h 99% conversion of benzyl alcohol occurred (Table 1, entry 6) to provide benzylamine in 87% yield along with N-benzylidenebenzylamine (12%). A further drop in reaction temperature using dioxane (b.p. 100° C.) as a solvent resulted in a lower conversion (Table 1, entry 7).
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Synthesis routes and methods III

Procedure details

Other specific hydrogenation processes which are within the scope of the instant invention, include the hydrogenation of (a) cyclohexene to obtain cyclohexane; (b) nitrobenzene to obtain aniline; (c) benzonitrile to obtain a mixture comprising benzylamine, toluene, and α-benzylideneaminotoluene; and (d) diphenylacetylene to obtain a mixture comprising cis-stilbene, trans-stilbene, and 1,2 diphenylethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylidenebenzylamine
Reactant of Route 2
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N-Benzylidenebenzylamine
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N-Benzylidenebenzylamine
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N-Benzylidenebenzylamine
Reactant of Route 5
N-Benzylidenebenzylamine
Reactant of Route 6
N-Benzylidenebenzylamine

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